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molecular formula C17H16O4 B8381398 (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid CAS No. 78281-84-2

(2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid

Cat. No. B8381398
M. Wt: 284.31 g/mol
InChI Key: HMMHFPSKHKAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410716

Procedure details

A solution of 3.8 g of 2-(4-carboxymethylbenzoyl)phenylacetic acid in 15 ml of methanol was added to 9.0 g of zinc amalgam, 17.5 ml of conc. hydrochloric acid and 7.5 ml of water. The mixture was heated under reflux for 5 hours with stirring. After the reaction, the reaction mixture was cooled, and the zinc amalgam was removed by decantation. Water (100 ml) was added, and the mixture was extracted with ether. The ethereal layer was washed with a saturated aqueous solution of sodium chloride. The ether was distilled off to afford a yellow oily product. Methanol (20 ml) was added to dissolve it. Then, 60 ml of a 10% sodium hydroxide solution was added to the solution, and the solution was heated under reflux for 3 hours with stirring. After the reaction, the reaction mixture was cooled, acidified with conc. hydrochloric acid, and extracted with ether. The ethereal layer was washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The ether was then distilled off. The residue was chromatographed on a silica gel column using a mixture of chloroform and methanol (95:5) as an eluent. A solid was obtained from the eluate. Recrystallization from ether afforded 1.67 g of 2-(4-carboxymethylbenzyl)phenylacetic acid as colorless plate-like crystals having a melting point of 155° to 156° C.
Name
2-(4-carboxymethylbenzoyl)phenylacetic acid
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:22]=[CH:21][C:8]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:17][C:18]([OH:20])=[O:19])=O)=[CH:7][CH:6]=1)([OH:3])=[O:2].Cl.O.[OH-].[Na+]>CO>[C:1]([CH2:4][C:5]1[CH:22]=[CH:21][C:8]([CH2:9][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:17][C:18]([OH:20])=[O:19])=[CH:7][CH:6]=1)([OH:3])=[O:2] |f:3.4|

Inputs

Step One
Name
2-(4-carboxymethylbenzoyl)phenylacetic acid
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(O)CC1=CC=C(C(=O)C2=C(C=CC=C2)CC(=O)O)C=C1
Name
zinc amalgam
Quantity
9 g
Type
reactant
Smiles
Name
Quantity
17.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the zinc amalgam was removed by decantation
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with a saturated aqueous solution of sodium chloride
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
to afford a yellow oily product
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
ADDITION
Type
ADDITION
Details
a mixture of chloroform and methanol (95:5) as an eluent
CUSTOM
Type
CUSTOM
Details
A solid was obtained from the eluate
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC1=CC=C(CC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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